molecular formula C22H28N4O2 B13145783 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]- CAS No. 123296-26-4

9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-

Cat. No.: B13145783
CAS No.: 123296-26-4
M. Wt: 380.5 g/mol
InChI Key: CSNIVFSAZYBKMZ-UHFFFAOYSA-N
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Description

1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of two 4-aminobutyl groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracene-9,10-dione derivatives .

Scientific Research Applications

1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione has numerous applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a therapeutic agent.

    Medicine: Explored for its anticancer properties and its ability to interact with DNA and proteins.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione involves its interaction with cellular components such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

123296-26-4

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

1,5-bis(4-aminobutylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H28N4O2/c23-11-1-3-13-25-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)26-14-4-2-12-24/h5-10,25-26H,1-4,11-14,23-24H2

InChI Key

CSNIVFSAZYBKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCCCN)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN

Origin of Product

United States

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